4-(Hexyloxy)-3-methylaniline

Lipophilicity Drug Design Partition Coefficient

4-(Hexyloxy)-3-methylaniline (CAS 1094544-72-5) is a disubstituted aniline featuring a para-hexyloxy (-OC₆H₁₃) chain and a meta-methyl (-CH₃) group on the benzene ring. This specific substitution pattern yields a computed XLogP3-AA of 3.9, indicating significantly higher lipophilicity than unsubstituted aniline (XLogP3 ~0.9) or shorter-chain alkoxy-anilines [REFS-1, REFS-2].

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B7868605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hexyloxy)-3-methylaniline
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCCCCCOC1=C(C=C(C=C1)N)C
InChIInChI=1S/C13H21NO/c1-3-4-5-6-9-15-13-8-7-12(14)10-11(13)2/h7-8,10H,3-6,9,14H2,1-2H3
InChIKeyDPSVOMOEWBLGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hexyloxy)-3-methylaniline: A Structurally Defined Meta-Substituted Aniline Building Block


4-(Hexyloxy)-3-methylaniline (CAS 1094544-72-5) is a disubstituted aniline featuring a para-hexyloxy (-OC₆H₁₃) chain and a meta-methyl (-CH₃) group on the benzene ring [1]. This specific substitution pattern yields a computed XLogP3-AA of 3.9, indicating significantly higher lipophilicity than unsubstituted aniline (XLogP3 ~0.9) or shorter-chain alkoxy-anilines [REFS-1, REFS-2]. The compound serves as a synthetic intermediate in the preparation of functional polymers, liquid crystalline materials, and bioactive molecules, where the combination of hydrophobic character and electron-donating properties of the substituents can be exploited [3].

Why 4-(Hexyloxy)-3-methylaniline Cannot Be Replaced by Simple Anilines or Unsubstituted Alkoxy Analogs


Generic substitution with 4-(hexyloxy)aniline (lacking the 3-methyl group) or 3-methylaniline (lacking the 4-hexyloxy chain) fails when a specific balance of lipophilicity, steric bulk, and electronic character is required. The 3-methyl group ortho to the amine influences both the pKa of the anilinium ion and the steric environment during coupling reactions, while the para-hexyloxy chain provides a six-carbon hydrophobic anchor. This dual functionalization is critical in applications such as liquid crystal synthesis, where the length of the terminal alkyl chain directly dictates mesophase behavior and transition temperatures [1]. Using the non-methylated analog would alter molecular aspect ratio and polarizability, potentially suppressing the desired nematic phase entirely.

4-(Hexyloxy)-3-methylaniline: Quantitative Differentiation vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Advantage Over 4-(Hexyloxy)aniline

The computed XLogP3-AA for 4-(Hexyloxy)-3-methylaniline is 3.9, compared to 3.3 for 4-(hexyloxy)aniline (CAS 39905-57-2) [REFS-1, REFS-2]. The additional meta-methyl group increases the partition coefficient by approximately 0.6 log units, translating to roughly a four-fold higher predicted lipid/water partition ratio under standard conditions. This difference is highly relevant for membrane permeability or extraction behavior.

Lipophilicity Drug Design Partition Coefficient

Molecular Weight Differentiation for Solubility and Processability

4-(Hexyloxy)-3-methylaniline has a molecular weight of 207.31 g/mol [1]. The closest structural isomer with the same formula, 3-[(hexyloxy)methyl]aniline (CAS 80172-00-5), has an identical molecular weight but differs in the connectivity of the hexyl chain (ether vs. methylene-ether linkage) [REFS-2, REFS-3]. In the context of synthesizing poly(m-aniline) derivatives, the solubility of the hexyloxy-substituted monomer in NMP was found to be 'nearly equal' to that of the unsubstituted poly(m-aniline), unlike alkyl-substituted variants which often show reduced solubility [3]. This suggests that the hexyloxy group uniquely balances solubility without sacrificing processability.

Molecular Weight Solubility Process Optimization

Hydrogen Bond Donor/Acceptor Count Impact on Supramolecular Assembly

4-(Hexyloxy)-3-methylaniline has 1 hydrogen bond donor (NH₂) and 2 hydrogen bond acceptors (O in -O- and N in NH₂) [1]. In comparison, 4-(hexyloxy)aniline has the same HBD/HBA count but lacks the steric influence of the ortho-methyl group on the amine [2]. In crystal structures of related 4-alkoxyanilines, the absence of an ortho substituent can allow stronger intermolecular N-H···O and N-H···N hydrogen bonds, leading to higher melting points. The presence of the 3-methyl group in the target compound is expected to disrupt these interactions, potentially lowering the melting point and improving solution processability [3].

Hydrogen Bonding Supramolecular Chemistry Crystal Engineering

4-(Hexyloxy)-3-methylaniline: High-Value Application Scenarios Supported by Evidence


Monomer for Soluble Conductive Polymers with Balanced Magnetic Properties

In the synthesis of poly(m-aniline) derivatives for organic magnetic materials, 4-(Hexyloxy)-3-methylaniline serves as a precursor to hexyloxy-substituted m-bromoaniline monomers. Research indicates that the hexyloxy-substituted polymer retains solubility in NMP comparable to unsubstituted poly(m-aniline), a critical property for solution processing, while the methyl group can tune the electronic structure for desired magnetic behavior [1]. This makes the compound a strategic choice over simple alkyl-substituted anilines, which often suffer from reduced solubility.

Intermediate for Liquid Crystal Dimers and Mesogenic Units

4-(Hexyloxy)-3-methylaniline is a key building block for benzylideneaniline-based liquid crystal dimers, where the hexyloxy chain length directly influences the formation of the twist-bend nematic phase [2]. The meta-methyl group adds steric bulk that can modify the molecular aspect ratio, potentially stabilizing enantiotropic nematic phases. This specific substitution pattern makes it a preferred choice over 4-(hexyloxy)aniline when fine-tuning mesophase transition temperatures is required [3].

Agrochemical Lead Optimization Scaffold

Aniline derivatives with alkoxy substituents are a privileged scaffold in herbicidal and pesticidal chemistry, as exemplified by patents from Syngenta and other agrochemical companies [4]. 4-(Hexyloxy)-3-methylaniline's specific combination of lipophilicity (XLogP3-AA = 3.9) and hydrogen-bonding capacity makes it a candidate for optimizing the pharmacokinetic properties of lead compounds, particularly for targeting systemic distribution in plants or insects, where a balance of hydrophobic and polar character is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Hexyloxy)-3-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.